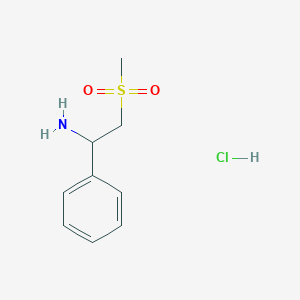

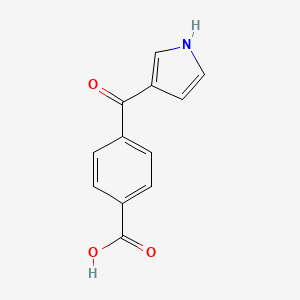

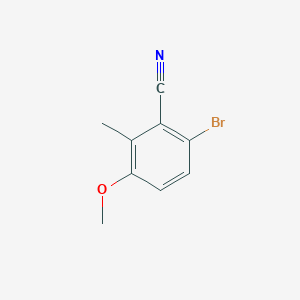

![molecular formula C14H18N2O3 B1377921 Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate CAS No. 1314806-92-2](/img/structure/B1377921.png)

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate

Vue d'ensemble

Description

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate is a chemical compound with the CAS Number: 1314806-92-2 . It has a molecular weight of 262.31 and its IUPAC name is benzyl (1S)-2-(cyclopropylamino)-1-methyl-2-oxoethylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 . This code provides a specific description of the molecular structure of the compound.Applications De Recherche Scientifique

Kinetics and Reaction Mechanisms

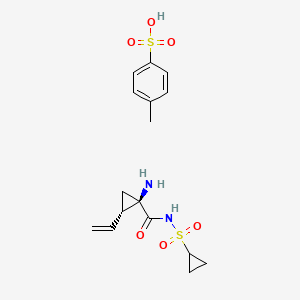

Steric factors influence the gas phase elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate, affecting its reaction rate and mechanism. This compound undergoes a homogeneous, unimolecular process that obeys a first-order rate law, leading to products like ethylene, carbon monoxide, and the corresponding secondary amine. The presence of phenyl and bulky groups at the nitrogen atom of the ethylcarbamate reduces the rate of elimination, indicating a semipolar six-membered cyclic transition mechanism (Marniev Luiggi et al., 2002).

Synthetic Applications

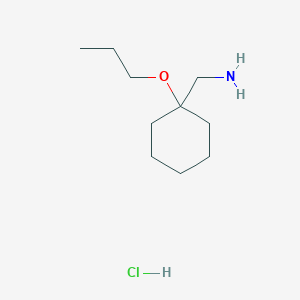

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate and related compounds are useful in synthetic chemistry for creating novel structures and investigating reaction mechanisms. For example, the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid via Curtius rearrangement demonstrates the compound's versatility in generating oxygenated cyclohexylamino building blocks (E. Gómez-Sánchez & J. Marco-Contelles, 2005).

Enzyme Inhibition Studies

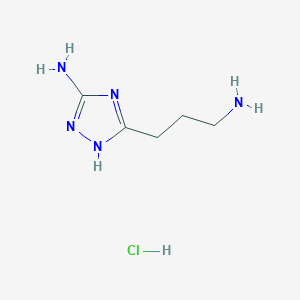

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate analogs have been evaluated for their inhibitory activity against enzymes like acetyl- and butyrylcholinesterase (AChE/BChE), providing insights into potential therapeutic applications. For instance, a set of novel, silicon-based carbamate derivatives showed promising in vitro inhibition profiles against AChE/BChE, with some compounds displaying comparable or superior activities to marketed drugs (A. Bąk et al., 2019).

Catalysis Research

The compound's utility extends to catalysis, where it participates in reactions such as the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This showcases its role in forming complex structures with high efficiency and selectivity, contributing to the development of new synthetic methodologies (Zhibin Zhang et al., 2006).

Molecular Modeling and Synthesis

Molecular modeling and synthesis studies of ethyl benzyl carbamates as potential ixodicides illustrate the compound's significance in designing molecules with biological activities. These studies use theoretical methods to predict vibrational frequencies, aiding in the synthesis of new carbamates with potential chemical control against ticks (V. Hugo et al., 2019).

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITJKRMPYWLVJM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)

![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)

![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)

![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)

![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)